N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 573943-64-3
VCID: VC16132779
InChI: InChI=1S/C19H20ClN5O2S/c1-4-25-18(14-7-5-6-8-21-14)23-24-19(25)28-11-17(26)22-15-9-12(2)13(20)10-16(15)27-3/h5-10H,4,11H2,1-3H3,(H,22,26)
SMILES:
Molecular Formula: C19H20ClN5O2S
Molecular Weight: 417.9 g/mol

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 573943-64-3

Cat. No.: VC16132779

Molecular Formula: C19H20ClN5O2S

Molecular Weight: 417.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 573943-64-3

Specification

CAS No. 573943-64-3
Molecular Formula C19H20ClN5O2S
Molecular Weight 417.9 g/mol
IUPAC Name N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H20ClN5O2S/c1-4-25-18(14-7-5-6-8-21-14)23-24-19(25)28-11-17(26)22-15-9-12(2)13(20)10-16(15)27-3/h5-10H,4,11H2,1-3H3,(H,22,26)
Standard InChI Key XEUAEHIUDRBVPP-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC)C3=CC=CC=N3

Introduction

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse pharmacological properties, including antibacterial and antifungal activities. The compound features a triazole ring linked to a phenyl group substituted with chlorine and methoxy groups, which may influence its reactivity and biological activity.

Synthesis and Chemical Reactions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would likely involve several key steps, including the formation of the triazole ring and the introduction of the sulfanyl group. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, reactions may be performed under reflux conditions in polar solvents to facilitate nucleophilic attacks.

Research Findings and Future Directions

While detailed research findings on N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide are not available, compounds with similar structures have shown promise in medicinal chemistry. Future research should focus on synthesizing this compound and evaluating its biological activity, particularly its potential as an antibacterial agent.

Data Table: General Information on Similar Triazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideC19H20ClN5O2SApproximately 373.91Potential antibacterial activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideC23H19Cl2N5O2SNot specifiedPotential biological activity

Note:

The specific compound N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide does not appear to have detailed research findings available in the current literature. The discussion is based on the properties and potential applications of similar triazole derivatives.

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